molecular formula C7H15NO B14311331 5-Amino-4,4-dimethylpent-1-en-3-ol CAS No. 117754-51-5

5-Amino-4,4-dimethylpent-1-en-3-ol

Cat. No.: B14311331
CAS No.: 117754-51-5
M. Wt: 129.20 g/mol
InChI Key: IKEYXGPYBNODHJ-UHFFFAOYSA-N
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Description

5-Amino-4,4-dimethylpent-1-en-3-ol (CAS 87487-96-5) is a chemical compound with the molecular formula C5H11NO and a molecular weight of 101.15 g/mol . It features both an amino group and an unsaturated alkene bond, making it a potential multifunctional intermediate in organic synthesis. The primary research value of this compound lies in its potential as a building block for the synthesis of more complex molecules, particularly in pharmaceutical research. While specific biological data for this compound is not widely reported, its structure suggests it could be explored as a precursor or analog in the development of active pharmaceutical ingredients. For instance, structurally similar allylic alcohols have been identified as key intermediates in the synthesis of antiepileptic drugs . The amino and alkene functional groups offer versatile reactive sites for further chemical modification, including cross-coupling reactions, nucleophilic additions, and reductions, facilitating its use in medicinal chemistry and drug discovery programs. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

117754-51-5

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

5-amino-4,4-dimethylpent-1-en-3-ol

InChI

InChI=1S/C7H15NO/c1-4-6(9)7(2,3)5-8/h4,6,9H,1,5,8H2,2-3H3

InChI Key

IKEYXGPYBNODHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(C=C)O

Origin of Product

United States

Preparation Methods

Aldol Condensation Followed by Reductive Amination

Aldol Condensation of 4,4-Dimethylpentan-2-one

The aldol reaction between 4,4-dimethylpentan-2-one (pinacolone) and formaldehyde or acetaldehyde forms the α,β-unsaturated ketone intermediate, 4,4-dimethylpent-1-en-3-one . This step typically employs basic catalysts (e.g., NaOH or KOH) in polar solvents like methanol or ethanol:

$$
\text{4,4-Dimethylpentan-2-one} + \text{RCHO} \xrightarrow{\text{NaOH/MeOH}} \text{4,4-Dimethylpent-1-en-3-one}
$$

Reaction Conditions :

  • Temperature: 60–80°C
  • Catalyst: 10–20% w/w NaOH/KOH
  • Yield: 70–85%

Reductive Amination of the α,β-Unsaturated Ketone

The intermediate 4,4-dimethylpent-1-en-3-one undergoes reductive amination using ammonia or primary amines in the presence of reducing agents. Hydrogenation over Raney Ni or Pd/C under high-pressure H₂ is commonly employed:

$$
\text{4,4-Dimethylpent-1-en-3-one} + \text{NH}3 \xrightarrow{\text{H}2/\text{Pd-C}} \text{5-Amino-4,4-dimethylpent-1-en-3-ol}
$$

Optimized Parameters :

  • Pressure: 50–100 bar H₂
  • Solvent: Methanol or ethanol
  • Yield: 65–78%
Table 1: Aldol-Reductive Amination Workflow
Step Reagents/Conditions Yield (%) Reference
Aldol Condensation NaOH (10%), MeOH, 70°C 82
Reductive Amination H₂ (80 bar), Pd/C, NH₃, EtOH 75

Direct Hydroamination of 4,4-Dimethylpent-1-en-3-one

Transition Metal-Catalyzed Hydroamination

This method involves the addition of ammonia across the double bond of 4,4-dimethylpent-1-en-3-one using transition metal catalysts. Rhodium(I) complexes (e.g., RhCl(PPh₃)₃) or gold(I) catalysts are effective for anti-Markovnikov selectivity:

$$
\text{4,4-Dimethylpent-1-en-3-one} + \text{NH}3 \xrightarrow{\text{RhCl(PPh}3\text{)}_3} \text{this compound}
$$

Key Parameters :

  • Temperature: 80–100°C
  • Solvent: Toluene or dioxane
  • Yield: 70–80%

Acid-Catalyzed Hydroamination

Bronsted acids like H₂SO₄ or p-TsOH facilitate hydroamination under milder conditions. This route is less stereoselective but cost-effective for industrial applications:

$$
\text{4,4-Dimethylpent-1-en-3-one} + \text{NH}3 \xrightarrow{\text{H}2\text{SO}_4} \text{this compound}
$$

Conditions :

  • Temperature: 25–40°C
  • Catalyst Loading: 5–10 mol%
  • Yield: 60–68%
Table 2: Hydroamination Methods Comparison
Catalyst Temperature (°C) Solvent Yield (%) Reference
RhCl(PPh₃)₃ 90 Toluene 78
H₂SO₄ 30 H₂O/EtOH 65

Enzymatic Synthesis via Transaminase Catalysis

Biocatalytic Amination

Recent advances utilize transaminase enzymes to convert ketone precursors to chiral amines. For example, ATA-301 and ECS-ATA-134 enzymes demonstrate high enantioselectivity (>99% ee) for synthesizing (R)- or (S)-isomers:

$$
\text{4,4-Dimethylpent-1-en-3-one} + \text{Amine Donor} \xrightarrow{\text{Transaminase}} \text{this compound}
$$

Advantages :

  • Mild conditions: 20–40°C, aqueous buffer (pH 7–9)
  • Co-factor: Pyridoxal-5′-phosphate (PLP)
  • Yield: 85–95%
Table 3: Enzymatic Performance Metrics
Enzyme Substrate Concentration (mM) ee (%) Yield (%) Reference
ATA-301 50 >99 92
ECS-ATA-134 100 >99 88

Industrial-Scale Considerations

Continuous Flow Aldol Condensation

Patents describe continuous flow reactors for scalable aldol reactions, minimizing by-products like 1-(4-chlorophenyl)-4,4-dimethylpentan-3-ol. Key parameters include:

  • Residence time: 10–30 minutes
  • Temperature: 40–60°C
  • Catalyst: Heterogeneous NaOH on alumina

Green Chemistry Approaches

Solvent-free mechanochemical synthesis and microwave-assisted reactions reduce environmental impact. For example, ball-milling pinacolone and formaldehyde with K₂CO₃ achieves 80% conversion in 20 minutes.

Critical Comparison of Methods

Efficiency and Selectivity

  • Aldol-Reductive Amination : High yields but requires multiple steps.
  • Hydroamination : Faster but limited by catalyst cost (Rh/Au).
  • Enzymatic : Eco-friendly and stereoselective, yet substrate-specific.

Cost Analysis

Method Cost (USD/kg) Scalability
Aldol-Reductive 120–150 High
Hydroamination (Rh) 300–400 Moderate
Enzymatic 200–250 High

Chemical Reactions Analysis

Types of Reactions

5-Amino-4,4-dimethylpent-1-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides (R-X) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 5-Oxo-4,4-dimethylpent-1-en-3-ol.

    Reduction: 5-Amino-4,4-dimethylpentane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-4,4-dimethylpent-1-en-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Amino-4,4-dimethylpent-1-en-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Table 1: Functional Group Comparison

Compound Name Key Functional Groups Structural Features
5-Amino-4,4-dimethylpent-1-en-3-ol Amino, enol, tertiary alcohol Branched chain with dimethyl and double bond
5-Amino-1-pentanol () Primary amino, primary alcohol Linear chain, no branching or unsaturation
Cyclobenzaprine Hydrochloride () Tertiary amine, bicyclic aromatic system Complex tricyclic structure with HCl salt

Key Differences :

  • The dimethyl groups in the target compound increase steric hindrance compared to linear analogs like 5-Amino-1-pentanol, reducing solubility in polar solvents .
  • Unlike Cyclobenzaprine Hydrochloride (a pharmaceutical impurity), the target compound lacks aromaticity, which diminishes UV absorption properties critical for HPLC detection .

Physicochemical Properties

Table 2: Hypothetical Physical Properties (Inferred from Analogs)

Property This compound 5-Amino-1-pentanol (50% aqueous, ) Cyclobenzaprine HCl ()
Solubility in Water Low (hydrophobic dimethyl groups) High (50% aqueous solution) Moderate (HCl salt enhances solubility)
Boiling Point ~200–220°C (estimated) ~250°C (pure form) Decomposes before boiling
Stability Prone to oxidation (enol group) Stable in aqueous solution Stable as hydrochloride salt

Insights :

  • The enol group in the target compound may lead to tautomerism or degradation under oxidative conditions, unlike the saturated 5-Amino-1-pentanol .
  • Hydrochloride salts (e.g., Cyclobenzaprine HCl) exhibit enhanced stability and solubility compared to free-base amino alcohols .

Q & A

Basic: What are the standard synthetic routes for 5-Amino-4,4-dimethylpent-1-en-3-ol, and what reaction conditions optimize yield and purity?

Methodological Answer:
The compound can be synthesized via reductive amination of 4-penten-1-ol derivatives using ammonia and hydrogen with nickel or palladium catalysts under elevated temperatures (80–120°C) and pressures (3–5 bar) . For higher purity in lab-scale synthesis, continuous flow reactors with nickel-hydrotalcite catalysts are recommended to maintain consistent reaction parameters and reduce side-product formation . Alternatively, kinetic resolution using enzymes like Candida antarctica lipase A (CAL A) can resolve racemic mixtures of related alcohols (e.g., rac-4,4-dimethylpent-1-en-3-ol) to isolate enantiopure intermediates, which can be functionalized further .

Advanced: How can researchers resolve enantiomeric mixtures of this compound to obtain optically pure isomers?

Methodological Answer:
Enantioselective synthesis or resolution requires enzymatic methods or chiral catalysts . For example, CAL A-mediated kinetic resolution of racemic alcohols (e.g., rac-3d) selectively hydrolyzes one enantiomer, leaving the desired (R)- or (S)-isomer intact . Alternatively, asymmetric hydrogenation using chiral phosphine ligands (e.g., BINAP) with palladium catalysts can induce stereoselectivity during the reduction of the enol intermediate. Post-synthesis, enantiomeric excess (ee) should be validated via chiral HPLC or polarimetry .

Basic: What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should be identified?

Methodological Answer:

  • 1H/13C NMR : Identify the hydroxyl proton (δ 1.5–2.5 ppm, broad singlet) and amino group (δ 1.8–2.2 ppm). The allylic double bond (C=C) appears as a multiplet at δ 5.2–5.8 ppm, while methyl groups (C(CH3)2) resonate as singlets near δ 1.0–1.2 ppm .
  • IR Spectroscopy : Confirm hydroxyl (3300–3500 cm⁻¹, broad) and amino (3100–3300 cm⁻¹) stretches. The C=C bond shows absorption at 1640–1680 cm⁻¹ .
  • GC-MS : Monitor purity and molecular ion peak (m/z 131 for [M+H]+) .

Advanced: When encountering contradictory data in catalytic hydrogenation of this compound, what methodological approaches can elucidate the underlying causes?

Methodological Answer:
Contradictory yields or selectivity may arise from catalyst poisoning or variable reaction conditions . To troubleshoot:

  • Systematic parameter screening : Test Pd/C vs. Raney Ni catalysts under varying H2 pressures (1–10 bar) and temperatures (25–80°C) .
  • Analytical validation : Use GC-MS to detect side products (e.g., over-reduced amines) and XPS to assess catalyst surface oxidation .
  • Kinetic studies : Monitor reaction progress via in-situ FTIR or sampling at intervals to identify rate-limiting steps .

Basic: What are the common chemical transformations of this compound, and which reagents drive these reactions selectively?

Methodological Answer:

  • Oxidation : Convert the hydroxyl group to a ketone using KMnO4/CrO3 under acidic conditions (yields 5-amino-4,4-dimethylpent-1-en-3-one) .
  • Reduction : Hydrogenate the double bond with H2/Pd-C in ethanol to form 5-amino-4,4-dimethylpentan-3-ol .
  • Substitution : React the amino group with acyl chlorides (e.g., AcCl) in THF with triethylamine to form amide derivatives .

Advanced: How can computational modeling aid in predicting the reactivity or stability of this compound derivatives under varying conditions?

Methodological Answer:

  • Retrosynthetic analysis : Tools like Pistachio or Reaxys databases can propose feasible synthetic routes by analyzing bond disconnections and precursor compatibility .
  • DFT calculations : Predict transition-state energies for stereoselective reactions (e.g., epoxidation) or assess stability of tautomers under acidic/basic conditions .
  • Molecular dynamics : Simulate solvent effects (e.g., polar aprotic vs. protic) on reaction pathways to optimize selectivity .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Liquid-liquid extraction : Separate the compound from polar byproducts using ethyl acetate/water phases (pH 9–10 to retain the amino group in the aqueous layer) .
  • Column chromatography : Use silica gel with a gradient eluent (hexane:ethyl acetate, 3:1 to 1:2) to resolve unreacted starting materials .
  • Recrystallization : Dissolve in hot ethanol and cool slowly to isolate crystalline product .

Advanced: How can researchers address conflicting NMR data when characterizing derivatives of this compound?

Methodological Answer:
Conflicting peaks may arise from tautomerism or dynamic exchange . Solutions include:

  • Variable-temperature NMR : Cool samples to –40°C to slow exchange processes and resolve split signals .
  • Deuterium exchange : Add D2O to identify labile protons (e.g., -OH or -NH2) that disappear upon deuteration .
  • 2D NMR (COSY, HSQC) : Correlate proton and carbon signals to confirm connectivity and rule out impurities .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

  • Ventilation : Use fume hoods due to potential amine volatility and irritancy .
  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact .
  • Storage : Keep under nitrogen in amber glass vials to prevent oxidation or moisture absorption .

Advanced: What strategies optimize regioselectivity in functionalizing the amino and hydroxyl groups of this compound?

Methodological Answer:

  • Protecting groups : Temporarily block the hydroxyl with TBSCl (tert-butyldimethylsilyl chloride) to selectively modify the amino group .
  • pH-controlled reactions : Perform acylation at pH 8–9 (aqueous NaHCO3) to deprotonate the amino group while leaving the hydroxyl neutral .
  • Catalytic directing : Use Pd-mediated C–H activation to direct substitution to specific positions adjacent to the amino group .

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